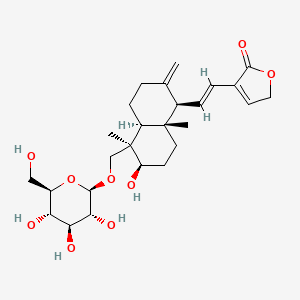

14-Deoxy-11,12-didehydroandrographiside

説明

14-Deoxy-11,12-didehydroandrographolide is a major bitter diterpene lactone component, isolated from Andrographis paniculata. It is commonly used for the treatment of fever and infectious fever-causing diseases .

Synthesis Analysis

14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than adherent cancer cell lines. In a study, AND2 was isolated from the plant Andrographis paniculata and it was characterized .Molecular Structure Analysis

The molecular structure of 14-Deoxy-11,12-didehydroandrographolide was elucidated in anaesthetised Sprague-Dawley (SD) rats and isolated rat right atria .Chemical Reactions Analysis

14-Deoxy-11,12-didehydroandrographolide has been found to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells .科学的研究の応用

Application in Nutritional Science

Field

This research falls under the field of Nutritional Science .

Summary of the Application

14-Deoxy-11,12-didehydroandrographolide (deAND), a diterpenoid in Andrographis paniculata, acts as a bioactive phytonutrient that can treat many diseases . The research investigated the protective effects of deAND on reducing fatty liver disease .

Methods of Application

Male mice were fed a high-fat and high-cholesterol (HFHC) diet without or with 0.05% and 0.1% deAND supplementation . Cholesterol accumulation, antioxidant, and anti-inflammatory activities in the liver and liver injury were evaluated after deAND treatment .

Results or Outcomes

The results show that deAND treatment for seven weeks reduced plasma alanine aminotransferase activity and lowered hepatic cholesterol accumulation, tumor nuclear factor-α, and histological lesions . The 0.1% deAND treatment reduced HFHC diet-induced apoptosis by lowering the caspase 3/pro-caspase 3 ratio .

Application in Cancer Research

Field

This research falls under the field of Cancer Research .

Summary of the Application

14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than adherent cancer cell lines .

Methods of Application

The antiproliferative effect of AND2 on both adherent (PC-3 and MDAMB) and non-adherent (THP-1 and Jurkat) cancer cell lines was evaluated by MTT assay . The effect of intracellular reduced glutathione (GSH) on AND2-induced cytotoxicity was studied by conducting cell viability assays on GSH-pretreated cells .

Results or Outcomes

AND2 showed antiproliferative action on both THP-1 and Jurkat cancer cell lines with low IC50 values . Cytotoxicity of AND2 was reversed by GSH pretreatment . AND2 treatment decreased the GSH content by 19.76% (p < 0.001) in the THP-1 cancer cell line and reduced the cell clumping between the THP-1 cells .

Application in Chromatography

Field

This research falls under the field of Chromatography .

Summary of the Application

14-Deoxy-11,12-didehydroandrographolide (deAND) is used as an analytical reference standard in plant materials and commercial products of Andrographis paniculata using high-performance liquid chromatography technique .

Methods of Application

The compound is isolated from A. paniculata using an off-line two-dimensional (2D) high-speed counter-current chromatography (HSCCC) method .

Results or Outcomes

Seven diterpene lactones, including deAND, and three flavones have been successfully and efficiently isolated from A. paniculata .

Application in Infectious Diseases

Field

This research falls under the field of Infectious Diseases .

Summary of the Application

14-Deoxy-11,12-didehydroandrographolide is a biologically active molecule present in the extract of Andrographis paniculata (Kalmegh), a classic ethnic herbal formula, which has been used for over thousand years as therapeutics to treat numerous infectious diseases like upper respiratory tract infection, urinary tract infection, and many more health issues .

Methods of Application

The compound is extracted from Andrographis paniculata and used in traditional medicine to treat various infectious diseases .

Results or Outcomes

The compound has shown effectiveness in treating various infectious diseases, although the specific results or outcomes are not detailed in the source .

Safety And Hazards

将来の方向性

The study encourages the preclinical testing of 14-Deoxy-11,12-didehydroandrographolide against promonocytic leukemia cells in combination with small molecules that directly activate procaspase-3 to caspase-3 . It may also ameliorate high-fat and high-cholesterol diet-induced steatohepatitis and liver injury by increasing antioxidant and anti-inflammatory activities .

特性

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWTQBNFFGTG-XCMZMCRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Deoxy-11,12-didehydroandrographiside | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)